![molecular formula C19H27N5O2S B2685769 N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1049379-76-1](/img/structure/B2685769.png)
N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H27N5O2S and its molecular weight is 389.52. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Glycolic Acid Oxidase
Compounds similar to the specified chemical have been studied for their inhibitory effects on glycolic acid oxidase (GAO). For instance, derivatives with large lipophilic substituents have shown potent inhibitory activity in vitro. These findings are significant in the context of reducing urinary oxalate levels, which has implications for the treatment of conditions like ethylene glycol poisoning and possibly primary hyperoxaluria (Rooney et al., 1983).
Antimycobacterial Activity
Another area of research application involves the antimicrobial properties, particularly against Mycobacterium tuberculosis. The pyrrole derivative BM212, which shares structural features with the specified compound, has been shown to possess strong inhibitory and bactericidal activity against drug-resistant strains of mycobacteria, including those residing intracellularly in human histiocytic lymphoma cell lines (Deidda et al., 1998).
Anticonvulsant Activity
Compounds combining elements from known antiepileptic drugs, such as ethosuximide and levetiracetam, with modifications including piperazine and pyrrolidine derivatives, have demonstrated broad-spectrum anticonvulsant activity across various seizure models. This includes efficacy in maximal electroshock (MES) tests, subcutaneous pentylenetetrazole (scPTZ) tests, and models of pharmacoresistant limbic seizures, highlighting their potential as novel antiepileptic agents (Kamiński et al., 2015).
Antitumor Activity
Research into the antitumor properties of similar compounds has indicated potential activity against specific cancer cell lines. The exploration of derivatives with varied substituents has led to the identification of compounds with significant activity, underscoring the therapeutic potential of these chemical structures in oncology (Gomha et al., 2016).
properties
IUPAC Name |
N'-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-22-8-10-24(11-9-22)17(16-6-3-7-23(16)2)14-21-19(26)18(25)20-13-15-5-4-12-27-15/h3-7,12,17H,8-11,13-14H2,1-2H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJPXSJSXKKCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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